molecular formula C12H18OS B8079000 1-Tert-butylsulfanyl-2-ethoxybenzene

1-Tert-butylsulfanyl-2-ethoxybenzene

Cat. No.: B8079000
M. Wt: 210.34 g/mol
InChI Key: UIVMIDVAKBPYOO-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-2-ethoxybenzene is a substituted benzene derivative featuring a tert-butylsulfanyl (–S–C(CH₃)₃) group at the 1-position and an ethoxy (–O–CH₂CH₃) group at the 2-position.

Properties

IUPAC Name

1-tert-butylsulfanyl-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-5-13-10-8-6-7-9-11(10)14-12(2,3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVMIDVAKBPYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1SC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butylsulfanyl-2-ethoxybenzene typically involves the introduction of the tert-butylsulfanyl group and the ethoxy group onto a benzene ring. One common method involves the reaction of 2-ethoxyphenol with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-2-ethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

1-Tert-butylsulfanyl-2-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-tert-butylsulfanyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-tert-butylsulfanyl-2-ethoxybenzene, we compare it with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional group effects.

Physicochemical and Electronic Properties

  • Steric Effects: The tert-butyl group in this compound introduces steric hindrance comparable to that in compounds like 2e and 2f.
  • Solubility : The ethoxy group in this compound likely improves solubility in ethers or alcohols relative to sulfonamide derivatives (e.g., 2e, 2f), which exhibit polar but sterically hindered structures.
  • Electronic Effects: The tert-butylsulfanyl group is a moderate electron donor via hyperconjugation, similar to alkylthio groups in 2e and 2f. However, sulfonamide groups in 2e/2f are stronger electron-withdrawing moieties, altering the electronic landscape of the aromatic system.

Stability and Reactivity

  • Thermal Stability : Tert-butyl groups generally enhance thermal stability. However, the thioether linkage in this compound may render it susceptible to oxidation under harsh conditions, unlike the sulfonamide linkages in 2e/2f, which are more resistant.
  • Functional Group Reactivity : The ethoxy group in the target compound could participate in demethylation or nucleophilic displacement, whereas the sulfonamide and piperidinyloxy groups in 2e/2f are less reactive under standard conditions.

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